3-Methyl-1-phenethylpiperidin-4-one hydrochloride
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Overview
Description
3-Methyl-1-phenethylpiperidin-4-one hydrochloride is an organic compound with the molecular formula C14H20ClNO. It is a derivative of piperidinone and is used as an intermediate in the synthesis of various chemicals and pharmaceutical drugs. This compound is known for its applications in the synthesis of complex organic molecules and its role in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenethylpiperidin-4-one hydrochloride typically involves the reaction of 4-piperidinone with phenethyl bromide under biphasic conditions with phase transfer catalysts . Another method involves the reaction of methyl butadiene ester with sodium bisulfate to form the corresponding 4-methylpiperidin-3-one sodium salt, which is then treated with hydrochloric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-phenethylpiperidin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidinones, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methyl-1-phenethylpiperidin-4-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It plays a role in the synthesis of analgesics, antispasmodics, and anxiolytics.
Industry: The compound is used as a complexing agent in the synthesis of metal complexes and as a precursor for various industrial chemicals .
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenethylpiperidin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity. It can also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Piperidinone: A derivative of piperidine used as an intermediate in the synthesis of chemicals and pharmaceutical drugs.
N-Phenethyl-4-piperidinone: Another derivative used in the synthesis of fentanyl and its analogs.
Uniqueness
3-Methyl-1-phenethylpiperidin-4-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound in both research and industry .
Properties
IUPAC Name |
3-methyl-1-(2-phenylethyl)piperidin-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO.ClH/c1-12-11-15(10-8-14(12)16)9-7-13-5-3-2-4-6-13;/h2-6,12H,7-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGZHXDCFVMRNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1=O)CCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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